molecular formula C11H20N2O3 B3016253 1-(Oxan-3-yl)-3-(oxan-4-yl)urea CAS No. 2309184-96-9

1-(Oxan-3-yl)-3-(oxan-4-yl)urea

Cat. No.: B3016253
CAS No.: 2309184-96-9
M. Wt: 228.292
InChI Key: HXGPUWZYRLRIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-3-yl)-3-(oxan-4-yl)urea is a symmetrically substituted urea derivative featuring two heterocyclic substituents: an oxan-3-yl (tetrahydro-2H-pyran-3-yl) group and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group. The unique positioning of the oxane (tetrahydropyran) substituents at the 3- and 4-positions introduces distinct conformational and electronic properties, which may influence solubility, stability, and intermolecular interactions compared to other urea analogs .

Properties

IUPAC Name

1-(oxan-3-yl)-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-11(12-9-3-6-15-7-4-9)13-10-2-1-5-16-8-10/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGPUWZYRLRIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Oxan-3-yl)-3-(oxan-4-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure features two oxane rings and a urea functional group, which are critical for its biological interactions. The molecular formula is represented as C9H15N2O3C_9H_{15}N_2O_3.

This compound interacts with various biological targets, primarily enzymes and receptors. These interactions can modulate cellular pathways associated with disease processes. The precise mechanisms are still under investigation, but initial studies suggest that the compound may function as an inhibitor of certain kinases involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including colorectal and melanoma cells. The compound's efficacy is often measured using the IC50 value, which indicates the concentration required to inhibit 50% of cell growth.

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colorectal)28Induces cell cycle arrest at G0/G1 phase
A375 (Melanoma)35Promotes apoptosis and inhibits angiogenesis

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and may modulate pathways associated with chronic inflammatory diseases.

Case Studies

Several studies highlight the compound's effectiveness in experimental models:

  • Study on Colorectal Cancer : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models of colorectal cancer, suggesting its potential as a therapeutic agent.
  • Inflammation Model : In a model of acute inflammation, the compound was found to reduce edema significantly compared to control groups, indicating its potential utility in treating inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate oxane derivatives and urea functionalities. Variations in the synthesis process can lead to derivatives with enhanced biological activities.

Comparison with Similar Compounds

Key Observations :

  • Symmetry vs. Asymmetry : The symmetric oxane substituents in this compound may confer higher crystallinity compared to asymmetric analogs like 1-(Oxan-4-yl)-3-(prop-2-en-1-yl)urea, as seen in crystallographic studies of related compounds .
  • Solubility : The oxane rings (polar ether oxygens) likely improve aqueous solubility relative to purely aromatic ureas (e.g., phenylurea derivatives) .
  • Conformational Flexibility: The 3- and 4-positions of the oxane substituents create distinct steric environments.

Comparison with Other Ureas :

  • Quinazolinone Ureas: Require multi-step synthesis involving heterocyclic ring formation (e.g., quinazolinone cores) prior to urea coupling, increasing complexity .
  • Allyl-Substituted Ureas : Utilize prop-2-en-1-amine for direct coupling, offering simpler routes but lower thermal stability due to allyl group reactivity .

Crystallographic and Computational Insights

  • Crystal Packing : Symmetric urea derivatives often form dense hydrogen-bonding networks. For example, SHELX-refined structures of oxane-containing compounds reveal intermolecular H-bonds between urea carbonyls and oxane ether oxygens .
  • Molecular Modeling : Computational studies on pyran-substituted ureas suggest that the oxan-4-yl group’s equatorial conformation optimizes steric interactions, while the oxan-3-yl group may induce slight torsional strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.